4-Chloro-2-(propan-2-yl)pyrimidine-5-carboxylic acid

Description

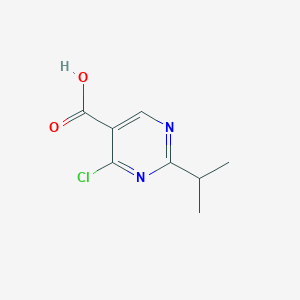

4-Chloro-2-(propan-2-yl)pyrimidine-5-carboxylic acid is a substituted pyrimidine derivative featuring a chlorine atom at position 4, an isopropyl group at position 2, and a carboxylic acid moiety at position 5. Pyrimidine scaffolds are critical in medicinal chemistry due to their prevalence in nucleic acids and bioactive molecules. For example, methyl 6-(benzylamino)-4-chloro-2-(methylsulfinyl)pyrimidine-5-carboxylate serves as a key intermediate for introducing alkylamines at position 2 . Such methodologies are adaptable for synthesizing derivatives with varying substituents, including isopropyl groups, by replacing the methylsulfinyl (SOMe) group with nucleophiles like amines .

Properties

IUPAC Name |

4-chloro-2-propan-2-ylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-4(2)7-10-3-5(8(12)13)6(9)11-7/h3-4H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSGFWKINAOQUHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=C(C(=N1)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(propan-2-yl)pyrimidine-5-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-chloro-4,6-dimethoxypyrimidine with isopropylamine, followed by hydrolysis to yield the desired carboxylic acid . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Carboxylic Acid Reactions

The 5-carboxylic acid group participates in classical acid-derived transformations, enabling functional group interconversions critical for drug discovery and material science applications.

Esterification

Reaction with alcohols under acidic or coupling conditions yields esters, which are intermediates for further derivatization:

Example :

-

Conditions : Thionyl chloride (SOCl₂) or DCC-mediated coupling.

-

Applications : Esters serve as precursors for amides or nucleophilic substitutions.

Amidation

The carboxylic acid reacts with amines to form amides, a key step in bioactive molecule synthesis:

Example :

-

Key Findings :

Decarboxylation

Under thermal or basic conditions, the carboxylic acid undergoes decarboxylation to form 4-chloro-2-(propan-2-yl)pyrimidine:

-

Conditions : Heating in quinoline with Cu powder.

-

Utility : Generates simpler pyrimidine scaffolds for halogen substitution.

Chloro-Substituent Reactions

The 4-chloro group undergoes nucleophilic aromatic substitution (NAS) and cross-coupling reactions, enabling structural diversification.

Nucleophilic Substitution

Reagents : Amines, alkoxides, or thiols displace the chlorine atom under mild conditions:

-

Conditions :

-

Room temperature in polar aprotic solvents (e.g., DMF, THF).

-

Yields: 75–90% for primary amines; lower for sterically hindered amines.

-

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling introduces aryl/heteroaryl groups:

-

Catalysts : Pd(PPh₃)₄ or PdCl₂(dppf).

-

Applications : Synthesis of biaryl systems for kinase inhibitors.

Cyclization Reactions

The carboxylic acid and chloro groups facilitate intramolecular cyclization:

Example :

-

Key Observations :

-

Cyclization with POCl₃ yields fused pyrimidine-lactone syst

-

Scientific Research Applications

Medicinal Chemistry

Role as an Intermediate

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its unique structural features allow it to participate in reactions that lead to the formation of biologically active compounds. For example, it can be used to synthesize pyrimidine derivatives that exhibit significant anticancer properties.

Anticancer Activity

Research indicates that derivatives of 4-Chloro-2-(propan-2-yl)pyrimidine-5-carboxylic acid show promising anticancer activity against several cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways.

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound Name | Cell Lines Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HT-29, A549 | 15.7 | Apoptosis induction |

| Compound A | HeLa, CaCo-2 | 12.3 | Cell cycle arrest |

| Compound B | MCF-7, PC-3 | 8.5 | Inhibition of signaling pathways |

Biological Studies

Enzyme Inhibition

this compound has been studied for its interactions with various enzymes and receptors. Its ability to inhibit specific enzymes makes it a candidate for therapeutic applications in diseases where enzyme modulation is beneficial.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of pyrimidine derivatives, including this compound. It has been shown to suppress COX-2 activity, which is crucial in inflammatory processes.

Materials Science

Development of Advanced Materials

The compound's unique structure is also explored in materials science for its potential use in developing organic semiconductors and polymers. Its ability to form stable structures makes it suitable for applications in electronic devices.

Case Studies

- Anticancer Research : A study demonstrated that derivatives of this compound inhibited growth in human colon adenocarcinoma (HT-29) and lung carcinoma (A549) cells, leading to apoptosis through mitochondrial pathways.

- Enzyme Inhibition Studies : Investigations into enzyme interactions revealed that this compound effectively inhibited key metabolic enzymes, suggesting its potential use in metabolic disease treatments.

- Material Development : Research on organic semiconductors showed that incorporating this compound into polymer matrices improved electrical conductivity and thermal stability, paving the way for innovative electronic applications.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(propan-2-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways . The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

Positional Isomerism : The shift of the carboxylic acid group from C5 to C4 (as in 5-chloro-2-(propan-2-yl)pyrimidine-4-carboxylic acid) alters electronic distribution and hydrogen-bonding capacity, impacting receptor binding in kinase inhibitors .

Substituent Effects :

- Methylthio vs. Isopropyl : Methylthio groups (SMe) enhance lipophilicity but reduce metabolic stability compared to isopropyl groups .

- Chlorophenyl vs. Cyclopropyl : Bulky aryl groups (e.g., 4-chlorophenyl) increase steric hindrance, whereas cyclopropyl rings improve metabolic resistance .

Functional Group Modifications : Esterification of the carboxylic acid (e.g., ethyl ester in C13H10Cl2N2O2) improves cell permeability, a common strategy in prodrug design .

Biological Activity

4-Chloro-2-(propan-2-yl)pyrimidine-5-carboxylic acid, a pyrimidine derivative, has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a chlorine atom and an isopropyl group, which are critical for its biological activity. The presence of the carboxylic acid functional group enhances its solubility and reactivity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The chloro and isopropyl groups contribute to its binding affinity, enabling it to modulate biological responses effectively.

Antimicrobial Activity

Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. This compound has been investigated for its efficacy against various Gram-positive and Gram-negative bacteria. In vitro studies have shown that it possesses potent antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Anticancer Properties

The compound has also been evaluated for anticancer activity. Studies demonstrate that it can inhibit the proliferation of cancer cell lines, including those derived from breast and lung cancers. The mechanism involves the induction of apoptosis and cell cycle arrest in sensitive tumor cells .

Enzyme Inhibition

In addition to antimicrobial and anticancer activities, this compound has been shown to inhibit various enzymes, including cyclin-dependent kinases (CDKs). This inhibition is crucial for regulating cell cycle progression and has implications for cancer therapy .

Research Findings

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Antimicrobial Efficacy : A study demonstrated that this compound showed promising results against multi-drug resistant strains of bacteria, suggesting its potential as a new antibiotic agent.

- Cancer Treatment : In a preclinical trial involving A549 lung cancer cells, treatment with the compound resulted in a significant reduction in cell viability, indicating strong anticancer potential.

- Kinase Inhibition : Detailed enzyme assays revealed that the compound selectively inhibits CDK4 with high potency, highlighting its relevance in cancer therapy targeting cell cycle dysregulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.